Ytterbium oxide (Yb2O3)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Laser Technology

Yb2O3 plays a crucial role in developing high-power solid-state lasers. When doped into crystals or glasses, Yb2O3 acts as a gain medium, amplifying light and generating powerful lasers. These lasers typically emit in the near-infrared region and find applications in:

- Materials processing: Cutting, welding, and micromachining various materials [Source: Ytterbium Oxide (Yb2O3) | Stanford Advanced Materials, ]

- Medical devices: Performing surgeries with high precision and minimal tissue damage [Source: Ytterbium Oxide (Yb2O3) | Stanford Advanced Materials, ]

- Telecommunications: Optical amplifiers for long-distance data transmission [Source: Ytterbium Oxide (Yb2O3) | Stanford Advanced Materials, ]

Optics and Photonics

Yb2O3 finds applications in various optical and photonic research endeavors due to its ability to interact with specific wavelengths of light:

- Infrared absorber: Yb2O3 efficiently absorbs infrared radiation, making it useful in developing optical filters, lenses, and windows that block unwanted infrared light [Source: Ytterbium Oxide (Yb2O3) | Stanford Advanced Materials, ]

Materials Science

The unique properties of Yb2O3 contribute to research in materials science:

- Phosphors: Yb2O3 plays a role in developing phosphors for cathode ray tubes (CRTs), flat-panel displays, and fluorescent lamps. These materials convert ultraviolet light into visible light, emitting specific colors [Source: Ytterbium Oxide (Yb2O3) | Stanford Advanced Materials, ]

- Nanomaterials: Researchers are exploring the potential of Ytterbium oxide nanofibers with high surface area for applications in solar cells, hydrogen production, and fuel cells [Source: Ytterbium oxide nanofibers: fabrication and characterization for energy applications, ]

Nuclear Energy

Yb2O3 contributes to research in nuclear energy:

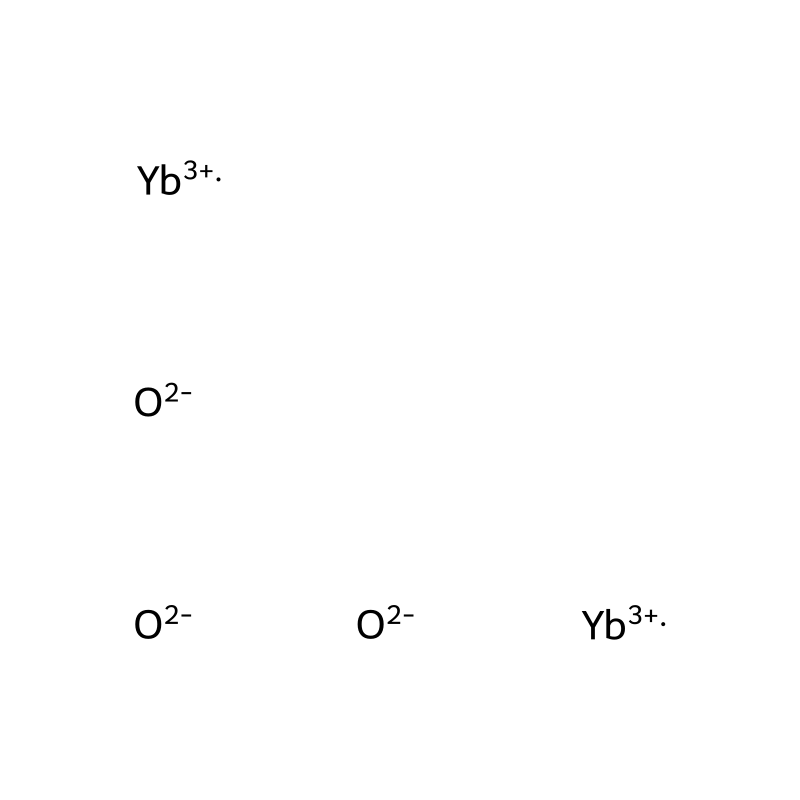

Ytterbium oxide, with the chemical formula Ytterbium(III) oxide (Yb2O3), is a white, crystalline compound belonging to the group of rare earth oxides. It is a significant material in various scientific and industrial applications due to its unique properties. Ytterbium oxide crystallizes in a cubic structure similar to that of fluorite, which influences its chemical behavior and reactivity. This compound is known for its high thermal stability and low solubility in water, making it suitable for high-temperature applications.

Ytterbium reacts with water to form ytterbium hydroxide:

Ytterbium metal dissolves in dilute sulfuric acid, producing hydrogen gas and aquated Yb(III) ions:

Ytterbium oxide can be synthesized through various methods:

- Direct Oxidation: Heating ytterbium metal in an oxygen-rich environment leads to the direct formation of ytterbium oxide.

- Hydrothermal Synthesis: This method involves dissolving ytterbium salts in water and applying high pressure and temperature to facilitate the formation of crystalline ytterbium oxide.

- Precipitation Methods: Mixing solutions containing ytterbium ions with hydroxides or carbonates can precipitate ytterbium hydroxide, which can then be calcined to obtain ytterbium oxide .

Ytterbium oxide has a wide range of applications across various industries:

- Catalysis: Used as a catalyst in organic synthesis due to its unique electronic properties .

- Electronics: Employed in phosphors for displays and lasers, enhancing optical performance.

- Metallurgy: Acts as an alloying agent in steel production, improving strength and resistance to corrosion.

- Medical Devices: Utilized in dental materials and imaging technologies due to its biocompatibility .

- Energy Storage: Investigated for use in batteries and fuel cells owing to its conductive properties .

Ytterbium oxide shares similarities with other rare earth oxides but has unique characteristics that set it apart. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium Oxide | CeO2 | Catalytic properties; used in automotive catalysts. |

| Lanthanum Oxide | La2O3 | High thermal stability; used in ceramics. |

| Neodymium Oxide | Nd2O3 | Strong magnetic properties; used in magnets. |

| Samarium Oxide | Sm2O3 | Used in lasers and magnets; exhibits luminescence. |

Ytterbium oxide is distinctive for its luminescent properties and its role as a catalyst, making it valuable across diverse scientific fields.

Solid-State Reaction Techniques

Solid-state reaction techniques represent one of the most fundamental approaches for synthesizing ytterbium oxide, involving direct thermal treatment of precursor materials at elevated temperatures [1]. The high-temperature solid-state reaction method typically requires controlled heating of ytterbium oxide precursor materials, often exceeding 1000°C, to achieve the desired crystallinity and purity [1]. This process demands precision to create Yb₂O₃ crystals with optimal structural characteristics for various applications [1].

The synthesis of metastable ytterbium compounds through solid-state methods has been extensively investigated, particularly focusing on the oxidation of ytterbium metal at normal pressure [2] [5]. Research demonstrates that ytterbium metal powder can be processed using boron nitride crucibles, where the material undergoes controlled oxidation under various gas atmospheres [2]. The process involves heat treatment of ytterbium metal under argon gas atmosphere with metal carbonate as an oxygen source, or under continuous gas flow conditions using various gas atmospheres [2] [5].

Table 1: Solid-State Reaction Parameters for Ytterbium Oxide Synthesis

| Parameter | Value/Range | Conditions | Reference |

|---|---|---|---|

| Temperature | 750°C - 1400°C | Argon atmosphere with carbonate | [2] |

| Processing Time | 4-6 hours | Static conditions | [2] |

| Oxygen Source | CaCO₃/SrCO₃ | Molar ratio 0.4:1 (CaCO₃:Yb) | [2] |

| Crucible Material | Boron Nitride | 30 mm diameter × 30 mm height | [2] |

| Atmosphere | Ar-CO, Ar-CO₂, Ar-O₂ | Continuous flow conditions | [2] |

The mechanochemical synthesis approach has emerged as an alternative to traditional high-temperature treatments [4]. This method involves high-energy ball milling of yttrium oxide and ytterbium oxide mixtures to obtain substitutional solid solutions of the general formula Y₂₋ₓYbₓO₃ [4]. The mechanochemical method offers advantages in terms of energy efficiency and processing time compared to conventional solid-state reactions that require temperatures around 1400°C [4].

Experimental investigations reveal that the formation of ytterbium oxide phases through solid-state reactions is controlled by kinetics rather than thermodynamics [2] [5]. The evaporation of ytterbium metal in boron nitride crucibles plays a key role in the formation of metastable ytterbium oxide phases [2] [5]. Temperature and retention time significantly influence the phase composition, with prolonged heating leading to reactions from ytterbium metal to ytterbium oxide and subsequently to Yb₂O₃ [2].

Sol-Gel Synthesis and Precursor Chemistry

Sol-gel synthesis represents a versatile chemical approach for producing ytterbium oxide with controlled morphology and enhanced properties [6] [10]. This method utilizes solution-state precursors that undergo hydrolysis and condensation processes to form metal-oxane gels, ultimately yielding solid ytterbium oxide materials [8]. The sol-gel technique offers significant advantages in controlling particle size and obtaining nanoscale Yb₂O₃ with unique properties compared to bulk materials [1].

The precursor chemistry in sol-gel synthesis of ytterbium oxide involves various starting materials, including ytterbium nitrate, ytterbium chloride, and ytterbium alkoxides [6] [10] [12]. Ytterbium nitrate hexahydrate serves as a common precursor due to its solubility and controlled decomposition characteristics [10] [12]. The choice of precursor significantly impacts the structure and composition of the final ytterbium oxide product [8].

Table 2: Sol-Gel Synthesis Parameters for Ytterbium Oxide

| Precursor | Solvent | Temperature | Processing Time | Calcination | Reference |

|---|---|---|---|---|---|

| Y(NO₃)₃·6H₂O | Methanol | 700-900°C | Heat treatment | 2-3 hours | [6] |

| YbCl₃ | 2-methoxyethanol | 1160°C | 1 hour | Ar-H₂ atmosphere | [11] |

| Yb-alkoxide | Various alcohols | 200-350°C | Colloidal processing | 500-800°C final | [12] |

| Yb(NO₃)₃ | Ethylene glycol | 180°C | 6 hours hydrothermal | 500°C calcination | [12] |

The sol-gel process for ytterbium-containing compounds has been successfully applied to synthesize ytterbium aluminum garnet coatings at relatively low temperatures [9]. Research demonstrates that ytterbium aluminum garnet films can be manufactured at 700°C, which is significantly lower than traditional sintering methods requiring at least 1600°C [9]. This temperature reduction represents a major advantage of the sol-gel approach for ytterbium oxide-based materials [9].

Epitaxial growth of Yb₂O₃ buffer layers has been achieved using sol-gel processes on biaxially textured nickel substrates [11]. The ytterbium oxide precursor solution prepared from alkoxide sol-gel routes in 2-methoxyethanol enables deposition by spin coating or dip coating methods [11]. The amorphous films undergo processing at 1160°C under flowing argon-hydrogen gas mixture, resulting in strong c-axis orientation and cube-on-cube epitaxy [11].

The incorporation of structure-directing agents, such as poloxamer surfactants, in sol-gel synthesis promotes oxygen vacancies in ytterbium oxide nanocrystallites [6]. Systems prepared at 900°C in the presence and absence of surfactants using different molar ratios demonstrate enhanced structural and optical properties [6]. Crystallite sizes determined by Scherrer equation range between 21 and 32 nanometers for sol-gel derived ytterbium oxide materials [6].

Hydrothermal Growth of Nanostructured Yb₂O₃

Hydrothermal synthesis provides a low-temperature, solution-based approach for producing nanostructured ytterbium oxide with controlled morphology and size distribution [14] [17]. This method operates under elevated temperature and pressure conditions in aqueous solutions, enabling the formation of crystalline ytterbium oxide at temperatures significantly lower than conventional solid-state methods [13] [14].

The hydrothermal process for ytterbium oxide nanoparticles typically involves yttrium nitrate hexahydrate as a precursor material with potassium hydroxide serving as a precipitating agent [17]. The synthesis procedure includes dissolving the yttrium precursor in distilled water, adding alkaline solution under vigorous stirring, and autoclaving the mixture at specific temperature and pressure conditions [17]. Processing temperatures commonly range from 180°C to 200°C for durations of 6 to 12 hours [17].

Table 3: Hydrothermal Synthesis Conditions for Ytterbium Oxide Nanostructures

| Precursor Concentration | Temperature | Pressure | Time | Precipitant | Crystallite Size | Reference |

|---|---|---|---|---|---|---|

| 0.1 M Y(NO₃)₃·6H₂O | 180°C | Autogenous | 6 hours | 10% KOH | 34-42 nm | [17] |

| 0.2 M Y(NO₃)₃·6H₂O | 180°C | Autogenous | 6 hours | 10% KOH | 45-52 nm | [17] |

| 0.3 M Y(NO₃)₃·6H₂O | 180°C | Autogenous | 6 hours | 10% KOH | 48-55 nm | [17] |

| 0.4 M Y(NO₃)₃·6H₂O | 180°C | Autogenous | 6 hours | 10% KOH | 52-58 nm | [17] |

Hydrothermal synthesis of ytterbium silicate nanoparticles has been demonstrated as a simple, low-cost method for producing 20-nanometer diameter single-crystalline particles at 200°C [13]. This represents nearly 1000°C lower than typical sol-gel routes to ytterbium silicate powders [13]. The hydrothermal reaction mechanism involves controlled pH conditions and specific ytterbium to silicon molar ratios to achieve desired phase formation [13].

The morphological characteristics of hydrothermally synthesized ytterbium oxide nanoparticles depend strongly on precursor concentration and processing conditions [17]. Scanning electron microscopy analysis reveals that samples prepared from low precursor concentrations exhibit nanoscale, needle-like structures that are homogeneous and discrete [17]. Higher molar concentrations result in varied size and shape distributions with increased agglomeration and void formation [17].

Structural analysis of hydrothermal ytterbium oxide products confirms the formation of cubic crystal systems consistent with established powder diffraction standards [14] [17]. The crystallinity improves with increasing molar concentration of precursors, and crystallite sizes calculated using Scherrer equation show systematic increases with higher precursor concentrations [17]. Fourier transform infrared spectroscopy confirms characteristic absorption bands for yttrium-oxygen vibrations and the presence of metal oxides [14] [17].

Thin-Film Deposition via Pulsed Laser Ablation

Pulsed laser deposition represents a highly versatile physical vapor deposition technique for producing high-quality ytterbium oxide thin films [18] [21]. This method utilizes high-intensity laser pulses to ablate target materials, creating a plasma plume that deposits onto substrates to form crystalline films [18] [23]. The technique offers exceptional control over film stoichiometry and enables deposition at relatively low substrate temperatures [18] [24].

Yttrium oxide films prepared by pulsed laser deposition demonstrate highly temperature and pressure-dependent microstructures [18]. The deposition process typically employs excimer lasers operating at wavelengths of 248 nanometers or 308 nanometers with pulse durations of approximately 20 nanoseconds [21] [22]. Laser fluences commonly range from 1.5 to 3.5 joules per square centimeter, with repetition rates between 2 and 100 hertz [21] [24].

Table 4: Pulsed Laser Deposition Parameters for Ytterbium Oxide Films

| Parameter | Value/Range | Substrate | Atmosphere | Film Quality | Reference |

|---|---|---|---|---|---|

| Laser Wavelength | 248-308 nm | Sapphire, Silicon | O₂ (0.01-75 mTorr) | Polycrystalline | [18] [21] |

| Laser Fluence | 1.5-3.5 J/cm² | Various | Ar (7 mTorr) | Epitaxial | [21] [24] |

| Substrate Temperature | 150-700°C | CdTe, CdZnTe | Controlled atmosphere | Anti-reflective | [18] [24] |

| Repetition Rate | 2-100 Hz | Heated substrates | Vacuum to atmosphere | Smooth surface | [21] [24] |

| Growth Rate | 1 μm/hour | Temperature controlled | Various pressures | Low particulate | [24] |

The transformation of yttrium oxide films from amorphous to polycrystalline occurs when deposition temperatures exceed 350°C at pressures of 0.01 millibar [18]. Extremely strong orientation peaks appear when deposition temperatures increase above 400°C [18]. However, at fixed high temperatures around 650°C, films become amorphous when pressure is successively increased, indicating complex pressure-temperature relationships in film formation [18].

Erbium-doped yttrium oxide thin films have been successfully grown by pulsed laser deposition for waveguide laser applications [21]. The process involves ablation from ceramic targets using excimer laser radiation with optimized deposition parameters [21]. Substrate temperatures of 700°C with oxygen pressures of 75 millitorr yield films with desired structural and optical properties [21]. Ultraviolet-assisted post-annealing can further improve film characteristics [21].

Large-area pulsed laser deposition applications have been demonstrated for yttria coatings on cadmium telluride and cadmium zinc telluride substrates [24]. These films function as antireflective coatings that enhance sensitivity of backside-illuminated mercury cadmium telluride infrared diode arrays [24]. The low-temperature processing capability of pulsed laser deposition proves critical, as process temperatures above 75°C cause mercury diffusion and alter device performance [24].

High-Pressure High-Temperature (HPHT) Crystal Growth

High-pressure high-temperature synthesis techniques enable the formation of ytterbium oxide crystals and related compounds under extreme conditions that cannot be achieved through conventional methods [26] [28]. These approaches utilize pressures ranging from several gigapascals to tens of gigapascals combined with temperatures exceeding 1000°C to drive phase transformations and crystal growth processes [28] [30].

The structural evolution of Yb₂O₃ under high pressure has been extensively studied using synchrotron angle-dispersive X-ray diffraction in diamond anvil cells up to 44.1 gigapascals [35]. Research reveals irreversible reconstructive phase transitions from cubic to monoclinic structure at 11.2 gigapascals, extending up to 28.1 gigapascals with approximately 8.1% volume collapse [35]. Subsequent reversible displacive transitions from monoclinic to hexagonal phases begin at 22.7 gigapascals [35].

Table 5: High-Pressure Phase Transitions in Ytterbium Oxide

| Pressure Range | Phase | Structure | Volume Change | Bulk Modulus | Transition Type | Reference |

|---|---|---|---|---|---|---|

| 0-11.2 GPa | Cubic | C-type | - | 201(4) GPa | Stable | [35] |

| 11.2-28.1 GPa | Monoclinic | B-type | -8.1% | 187(6) GPa | Irreversible | [35] |

| 22.7-44.1 GPa | Hexagonal | A-type | Variable | 200(4) GPa | Reversible | [35] |

| >20 GPa | Mixed phases | Coexistence | - | - | Complex | [35] |

High-pressure high-temperature synthesis of ytterbium-containing clathrate compounds demonstrates the effectiveness of these methods for materials with complex structures [26]. Type-I clathrate compounds with formula YbₓBa₈₋ₓGa₁₆Ge₃₀ have been synthesized rapidly using high-pressure high-temperature methods [26]. The processing time is dramatically reduced from several days using traditional methods to approximately 30 minutes under high-pressure conditions [26].

Crystal growth under high-pressure conditions enables the production of record-size ytterbium-doped crystals [27]. Research reports successful growth of ytterbium-doped lutetium oxide crystals with dimensions of 50.7 millimeters diameter and 43.0 millimeters height using temperature gradient techniques combined with directional solidification [27]. The full width at half maximum of high-resolution X-ray rocking curves reaches 58.76 arcseconds, indicating exceptional crystal quality [27].

The synthesis of novel ytterbium-containing oxides under high-pressure high-temperature conditions has been achieved at pressures up to 19 gigapascals [28]. These extreme conditions enable the formation of phases that are not accessible through ambient pressure synthesis routes [28]. The high-pressure environment affects not only phase stability but also influences transport properties and interatomic distances in the resulting materials [26].

Ytterbium Dioxide Trioxide-Zirconium Dioxide-Aluminum Oxide Ternary System

The ternary system composed of ytterbium dioxide trioxide, zirconium dioxide, and aluminum oxide represents one of the most extensively studied multicomponent oxide systems involving ytterbium dioxide trioxide due to its significant applications in thermal barrier coatings and advanced ceramic materials [1] [2]. Comprehensive experimental investigations using X-ray diffraction, scanning electron microscopy with energy dispersive X-ray analysis, and differential thermal analysis have revealed complex phase relationships within this ternary system [3] [2].

The phase equilibria in the ytterbium dioxide trioxide-zirconium dioxide-aluminum oxide system exhibit multiple distinct phase fields at elevated temperatures. Isothermal sections constructed at 1250°C and 1650°C demonstrate the presence of several intermediate phases, including the ytterbium aluminum garnet phase (ytterbium trioxide aluminum pentoxide dodecaoxide, Yb₃Al₅O₁₂) and the ytterbium aluminum monoclinic phase (ytterbium tetraoxide dialuminum nonaoxide, Yb₄Al₂O₉) [3] [2]. The ytterbium aluminum garnet phase exhibits remarkable thermal stability and maintains its cubic structure throughout the investigated temperature range.

Experimental studies have determined that the ytterbium tetraoxide dialuminum nonaoxide phase possesses a restricted stability range between 1923 K and 2186 K, with peritectic melting characteristics confirmed through crystallization microstructure analysis and differential thermal analysis [3]. The thermodynamic assessment of this ternary system has been accomplished using the Calculation of Phase Diagrams method, incorporating experimental data on phase transformations and melting relations to derive comprehensive thermodynamic descriptions [1] [2].

The liquidus surface relationships within the ternary system reveal complex interactions between the constituent oxides, with significant deviations from ideal mixing behavior. Ternary interaction parameters have been optimized to achieve improved agreement with experimental liquidus data, resulting in calculated phase diagrams that accurately represent the observed phase equilibria [1] [2].

Binary Systems with Transition Metal Oxides

Binary systems involving ytterbium dioxide trioxide and transition metal oxides exhibit diverse phase relationships depending on the specific transition metal involved. The ytterbium dioxide trioxide-vanadium pentoxide system demonstrates the formation of substitutional solid solutions characterized by limited solubility of vanadium pentoxide in the crystal lattice of ytterbium dioxide trioxide [4]. The general formula for these solid solutions is Yb₂₋₅ₓ□₂ₓV₃ₓO₃, where x ranges from 0.00 to 0.1667, with □ representing vacancies [4].

These solid solutions maintain the cubic crystal structure characteristic of ytterbium dioxide trioxide and exhibit stability in air atmosphere up to approximately 800°C. The decomposition temperature decreases with increasing x values, corresponding to greater degrees of ytterbium cation replacement with vanadium cations [4]. The energy gap of these solid solutions varies from approximately 2.5 electron volts for x = 0.0322 to 2.6 electron volts for x = 0.1176, indicating semiconductor behavior [4].

Binary phase equilibria studies with other transition metal oxides have revealed the formation of ordered intermediate phases in specific compositional ranges. High-temperature mass spectrometric investigations of the ytterbium dioxide trioxide-zirconium dioxide system at 2400 K have shown negative deviations from ideality in thermodynamic mixing properties, with calculated activities and Gibbs energies of formation displaying non-ideal behavior [5].

High-Temperature Thermal Expansion Behavior

The thermal expansion behavior of ytterbium dioxide trioxide exhibits characteristic temperature dependence from room temperature to its melting point. Comprehensive high-temperature X-ray diffraction studies using synchrotron radiation on laser-heated levitated samples have established that ytterbium dioxide trioxide maintains its cubic C-type bixbyite structure throughout the entire temperature range up to melting [6] [7].

Quantitative thermal expansion measurements demonstrate that the linear thermal expansion coefficient of ytterbium dioxide trioxide increases systematically with temperature. In the temperature range from 25°C to 600°C, the linear thermal expansion coefficient is 8.27 × 10⁻⁶ K⁻¹, while in the range from 600°C to 972°C, it increases to 10.31 × 10⁻⁶ K⁻¹ [8]. The overall mean linear thermal expansion coefficient from room temperature to the melting point is 8.5 ± 0.6 × 10⁻⁶ K⁻¹ [6] [7].

The thermal expansion behavior shows close to linear characteristics within experimental uncertainties across the entire temperature range studied. The unit cell parameter increases systematically with temperature, with the coordinate of ytterbium atoms at the 24d crystallographic position showing temperature-dependent variations [8]. The atomic displacement parameters for ytterbium atoms also demonstrate systematic changes with temperature, reflecting the anharmonic nature of thermal motion at elevated temperatures [8].

| Temperature Range (°C) | Linear Thermal Expansion Coefficient (×10⁻⁶ K⁻¹) | Crystal Structure | Reference Method |

|---|---|---|---|

| 25-600 | 8.27 | Cubic C-type bixbyite | High-temperature XRD |

| 600-972 | 10.31 | Cubic C-type bixbyite | High-temperature XRD |

| 25-1000 | 8.5 ± 0.6 (average) | Cubic C-type bixbyite | Synchrotron XRD on laser-heated samples |

| Room temperature to melting point | 8.5 ± 0.6 | Cubic C-type bixbyite | Structure and thermal expansion study |

Comparative studies of thermal expansion in composite systems containing ytterbium dioxide trioxide reveal modifications in expansion behavior depending on the matrix composition. In gadolinium-doped yttria-stabilized zirconia systems containing ytterbium dioxide trioxide, thermal expansion coefficients range from 7.89 × 10⁻⁶ K⁻¹ to 9.25 × 10⁻⁶ K⁻¹ at 1100°C, demonstrating the influence of compositional variations on thermal expansion properties [9].

Melting Point Anomalies and Atmosphere-Dependent Stability

The melting point of ytterbium dioxide trioxide exhibits interesting variations depending on experimental conditions and atmospheric composition. Standard literature values report a melting point of 2355°C (2628 K) [10] [11], while laser levitation studies using aerodynamic levitation and laser heating have determined melting temperatures of 2450°C during heating and 2413°C during cooling [6]. This hysteresis between heating and cooling melting points reflects the influence of thermal gradients and non-equilibrium conditions in laser-heated levitated samples [6].

Importantly, comprehensive high-temperature structural studies have demonstrated that ytterbium dioxide trioxide maintains its cubic C-type bixbyite structure continuously from room temperature to the melting point in both oxygen and argon atmospheres [6] [7]. This finding contradicts earlier reports suggesting a cubic to hexagonal phase transformation prior to melting [6]. The absence of polymorphic transformations up to the melting point represents a significant characteristic that distinguishes ytterbium dioxide trioxide from other rare earth sesquioxides.

| Property | Value | Atmospheric Conditions | Experimental Method |

|---|---|---|---|

| Melting Point (literature) | 2355°C (2628 K) | Standard conditions | Conventional techniques |

| Melting Point (heating) | 2450°C (2723 K) | Oxygen and argon | Laser-heated levitated samples |

| Melting Point (cooling) | 2413°C (2686 K) | Oxygen and argon | Laser-heated levitated samples |

| Crystal Structure Stability | C-type bixbyite maintained | Oxygen and argon | High-temperature synchrotron XRD |

The atmosphere-independent stability of ytterbium dioxide trioxide represents a remarkable characteristic for high-temperature applications. Unlike many other oxide materials that undergo structural modifications or chemical changes under different atmospheric conditions, ytterbium dioxide trioxide demonstrates exceptional chemical inertness and structural stability [12]. This stability extends to both oxidizing and reducing environments, making it suitable for applications under varying atmospheric compositions [6] [7].

Thermal analysis studies using differential thermal analysis and thermogravimetric analysis have confirmed the absence of weight changes or thermal events associated with phase transformations in ytterbium dioxide trioxide samples heated to temperatures approaching the melting point [6]. The thermal stability extends to prolonged exposure at elevated temperatures, with no evidence of decomposition or structural degradation observed during extended heating cycles [12].

Calculation of Phase Diagrams Modeling of Thermodynamic Parameters

The Calculation of Phase Diagrams methodology has been extensively applied to develop comprehensive thermodynamic descriptions of systems containing ytterbium dioxide trioxide. These computational approaches combine experimental phase equilibrium data with thermodynamic modeling to derive optimized parameters for Gibbs energy functions of all phases present in the systems [1] [2] [13].

For the binary ytterbium dioxide trioxide-aluminum oxide system, Calculation of Phase Diagrams assessments have successfully reproduced experimental phase diagrams and thermodynamic properties. The modeling incorporates the formation of intermediate phases including ytterbium aluminum garnet (Yb₃Al₅O₁₂) and ytterbium aluminum monoclinic (Yb₄Al₂O₉) phases, with optimized interaction parameters describing their thermodynamic stability ranges [3] [2].

The thermodynamic assessment of the ytterbium aluminum garnet phase includes heat capacity measurements from 293 K to 1473 K obtained using differential scanning calorimetry, providing crucial data for accurate modeling of temperature-dependent properties [3]. The heat capacity data demonstrate typical crystalline behavior with systematic increases at elevated temperatures, consistent with theoretical predictions for complex oxide phases [3].

| System | Modeling Approach | Key Thermodynamic Parameters | Temperature Range (K) |

|---|---|---|---|

| Yb₂O₃-Al₂O₃ | CALPHAD assessment with experimental validation | YbAG stability, YbAM peritectic melting parameters | 1523-2373 |

| ZrO₂-Yb₂O₃-Al₂O₃ | Ternary thermodynamic assessment | Multiple phase field interactions | 1523-2023 |

| Yb₂O₃-ZrO₂ | Binary assessment with mass spectrometry validation | Negative deviation from ideality parameters | 2400 |

| Y₂O₃-Yb₂O₃ | Phase equilibria calculations | Solid solution formation parameters | 1250-1650 |

The ternary ytterbium dioxide trioxide-zirconium dioxide-aluminum oxide system requires more complex modeling approaches due to the presence of multiple phases and their interactions [1]. The Calculation of Phase Diagrams description incorporates sublattice models for solid solution phases and associate species models for liquid phases, enabling accurate representation of phase equilibria across the entire compositional and temperature ranges [1].

Advanced thermodynamic modeling has revealed that the formation of ytterbium-containing phases in multicomponent systems often involves significant interaction energies that deviate from simple ideal mixing models [1] [2]. The optimization of these interaction parameters requires careful consideration of experimental data from multiple sources, including phase equilibrium studies, calorimetric measurements, and high-temperature mass spectrometric investigations [5].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 77 of 125 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 48 of 125 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant